molecular formula C20H18FN3O2 B2894925 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1787977-38-1

5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2894925
CAS No.: 1787977-38-1
M. Wt: 351.381
InChI Key: SLRRSQYAMUQRCP-UHFFFAOYSA-N
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Description

5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with pyrrolidine to form an intermediate, which is then reacted with phenylhydrazine and carbon disulfide to yield the final oxadiazole product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing inflammation .

Comparison with Similar Compounds

Compared to other oxadiazoles, 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a fluorophenyl group and a pyrrolidine ring. Similar compounds include:

This compound’s unique structure provides it with distinct properties that make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-10-8-14(9-11-16)13-18(25)24-12-4-7-17(24)20-22-19(23-26-20)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRRSQYAMUQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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